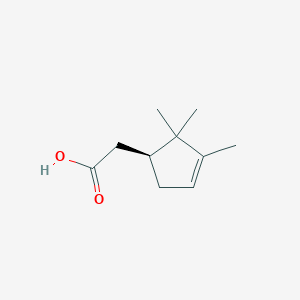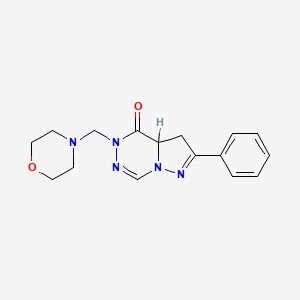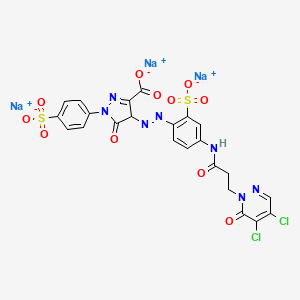
4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt is a complex organic compound It is characterized by its intricate structure, which includes multiple functional groups such as azo, sulfonyl, and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps may include:
Formation of the pyridazinone ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the propionyl group: This step involves the reaction of the pyridazinone intermediate with propionyl chloride in the presence of a base.
Azo coupling reaction: The azo group is introduced through a diazotization reaction followed by coupling with an aromatic amine.
Final assembly: The final compound is assembled through a series of condensation and coupling reactions, followed by purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the azo group or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties or as a diagnostic agent.
Industry: Used in the production of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, potassium salt
- **4-((4-((3-(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, calcium salt
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications. The presence of multiple sulfonyl and azo groups may confer unique chemical and physical properties, making it valuable for specific industrial or research purposes.
Eigenschaften
CAS-Nummer |
85959-08-6 |
|---|---|
Molekularformel |
C23H14Cl2N7Na3O11S2 |
Molekulargewicht |
768.4 g/mol |
IUPAC-Name |
trisodium;4-[[4-[3-(4,5-dichloro-6-oxopyridazin-1-yl)propanoylamino]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C23H17Cl2N7O11S2.3Na/c24-14-10-26-31(21(34)18(14)25)8-7-17(33)27-11-1-6-15(16(9-11)45(41,42)43)28-29-19-20(23(36)37)30-32(22(19)35)12-2-4-13(5-3-12)44(38,39)40;;;/h1-6,9-10,19H,7-8H2,(H,27,33)(H,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
InChI-Schlüssel |
VKMVLEKLTORGGO-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=C(C=C3)NC(=O)CCN4C(=O)C(=C(C=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



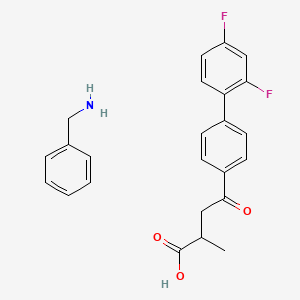
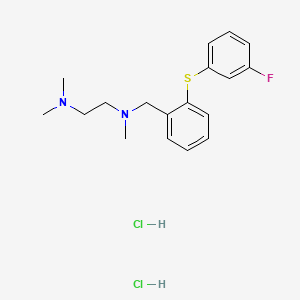

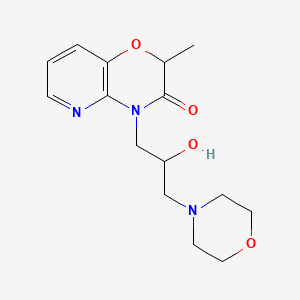

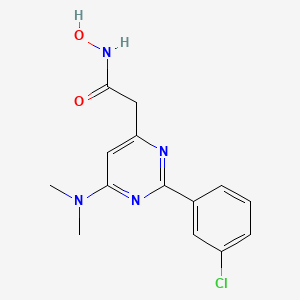

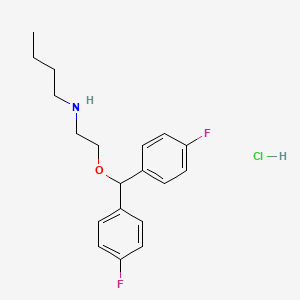

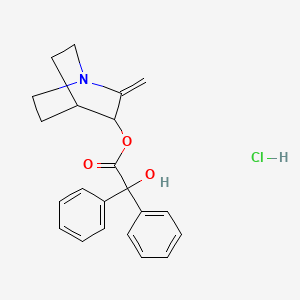
![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
